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molecular formula C10H11N3O2 B1514764 1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

Cat. No. B1514764
M. Wt: 205.21 g/mol
InChI Key: DPRIZAYOUIFXJD-UHFFFAOYSA-N
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Patent
US09233108B2

Procedure details

A mixture of 500 mg (2.47 mmol) of 1-(3-hydroxypropyl)-1H-1,2,3-benzotriazole-5-carbonitrile (Intermediate 18) and 550 mg of Ni—Al alloy 1:1 in 5.55 ml of 75% formic acid in water is stirred at 90° C. for 2.5 hr. After filtration and evaporation 10 ml of 2N NaOH and 10 ml of EtOH are added to the residue and the system is stirred at rt for 1.5 hr. The pH is made 6-7 by addition of 2N HCl and the system is extracted thoroughly with ethyl acetate. After washing with water, drying and concentrating, 0.35 g of 80% pure title compound (55% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ni Al
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][C:12]([C:14]#N)=[CH:13][C:8]=2[N:7]=[N:6]1.C(O)=[O:17]>O>[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][C:12]([CH:14]=[O:17])=[CH:13][C:8]=2[N:7]=[N:6]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OCCCN1N=NC2=C1C=CC(=C2)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCN1N=NC2=C1C=CC(=C2)C#N
Name
Ni Al
Quantity
550 mg
Type
reactant
Smiles
Name
Quantity
5.55 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
is stirred at 90° C. for 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation 10 ml of 2N NaOH and 10 ml of EtOH
ADDITION
Type
ADDITION
Details
are added to the residue
STIRRING
Type
STIRRING
Details
the system is stirred at rt for 1.5 hr
Duration
1.5 h
ADDITION
Type
ADDITION
Details
by addition of 2N HCl
EXTRACTION
Type
EXTRACTION
Details
the system is extracted thoroughly with ethyl acetate
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OCCCN1N=NC2=C1C=CC(=C2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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